molecular formula C22H26N4O3S B12154639 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B12154639
M. Wt: 426.5 g/mol
InChI Key: CULXIQPPWCUDLU-VPCDGCQQSA-N
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Description

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a toluene sulfonyl group, and a hydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide typically involves multiple steps. One common method starts with the reaction of piperazine with toluene-4-sulfonyl chloride to form 4-(Toluene-4-sulfonyl)-piperazine. This intermediate is then reacted with acetic acid to introduce the acetic acid moiety. Finally, the compound is treated with [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis.

Biology

In biological research, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Other sulfonyl piperazine derivatives: These compounds share structural similarities and may have comparable reactivity and applications.

Uniqueness

The uniqueness of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [(E)-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H26N4O3S/c1-19-9-11-21(12-10-19)30(28,29)26-16-14-25(15-17-26)18-22(27)24-23-13-5-8-20-6-3-2-4-7-20/h2-13H,14-18H2,1H3,(H,24,27)/b8-5+,23-13-

InChI Key

CULXIQPPWCUDLU-VPCDGCQQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C=C\C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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